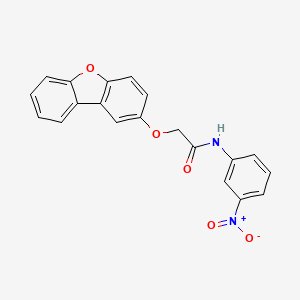

2-dibenzofuran-2-yloxy-N-(3-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC14523478

Molecular Formula: C20H14N2O5

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H14N2O5 |

|---|---|

| Molecular Weight | 362.3 g/mol |

| IUPAC Name | 2-dibenzofuran-2-yloxy-N-(3-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C20H14N2O5/c23-20(21-13-4-3-5-14(10-13)22(24)25)12-26-15-8-9-19-17(11-15)16-6-1-2-7-18(16)27-19/h1-11H,12H2,(H,21,23) |

| Standard InChI Key | MDKJBKIUQNIWAE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

2-Dibenzofuran-2-yloxy-N-(3-nitrophenyl)acetamide is a chemical compound with the CAS number 736147-07-2 and the molecular formula C20H14N2O5. This compound belongs to the class of acetamides and incorporates a dibenzofuran moiety, which is a bicyclic aromatic compound consisting of two fused benzene rings and a furan ring. The presence of a nitro group on the phenyl ring adds to its potential biological activity.

Synthesis

The synthesis of compounds like 2-dibenzofuran-2-yloxy-N-(3-nitrophenyl)acetamide typically involves a multi-step process. Although specific synthesis details for this compound are not readily available, similar compounds often involve reactions such as Williamson ether synthesis for forming the ether linkage and amidation reactions for attaching the acetamide group.

Biological Activity

While specific biological activity data for 2-dibenzofuran-2-yloxy-N-(3-nitrophenyl)acetamide are not detailed in the available literature, compounds with similar structures have shown potential in various biological activities:

-

Antimicrobial Activity: Compounds with nitro and aromatic rings often exhibit antimicrobial properties due to their ability to interact with biological targets.

-

Anticancer Activity: The presence of aromatic rings and nitro groups can contribute to potential anticancer effects by interfering with cellular processes.

-

Antitubercular Activity: Similar phenoxy-acetamide derivatives have shown promise as antitubercular agents, suggesting that modifications to the aromatic ring could enhance activity against M. tuberculosis.

Spectroscopic Analysis

Spectroscopic analysis for similar compounds typically involves techniques such as:

-

FT-IR: To identify functional groups like C=O, NH, and aromatic rings.

-

1H NMR: To determine the structure and confirm the presence of specific hydrogen atoms.

-

13C NMR: To further elucidate the carbon skeleton and functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume